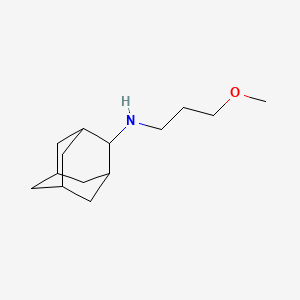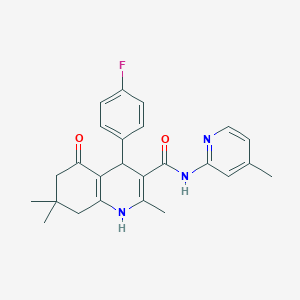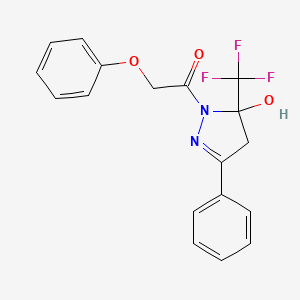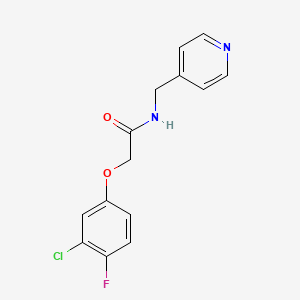![molecular formula C15H20ClN3O3 B5057223 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CMPD-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been studied extensively in the context of drug discovery and development. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which play important roles in the regulation of gene expression. As a result, this compound has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its inhibition of HDACs and LSD1. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which can also affect gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDACs and LSD1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make this compound a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it is relatively easy to synthesize, which makes it accessible to researchers. Additionally, its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of new drugs that are based on this compound or that target similar pathways. Additionally, there is ongoing research into the potential use of this compound in the treatment of specific diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in exploring the effects of this compound on other enzymes and pathways, which could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and development. Its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics, and its biochemical and physiological effects make it a promising candidate for the development of new drugs. While there are limitations to its use in certain experiments, there is ongoing research into its potential applications and future directions for its study.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a series of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 3-(4-morpholinyl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to yield this compound. The overall synthesis process is relatively straightforward and can be completed in a few steps.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-12-4-1-2-5-13(12)18-15(21)14(20)17-6-3-7-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIGNGHTQQAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5057152.png)


![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)



![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)


![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)
